molecular formula C8H17BrN2 B1403643 3-Methylquinuclidin-3-amine hydrobromide CAS No. 21638-13-1

3-Methylquinuclidin-3-amine hydrobromide

Cat. No. B1403643
CAS RN: 21638-13-1
M. Wt: 221.14 g/mol
InChI Key: ZUCPYYGLQAPIJB-UHFFFAOYSA-N
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Description

3-Methylquinuclidin-3-amine hydrobromide (MQAH) is an organic compound that has found a variety of applications in scientific research. MQAH is a quinuclidine derivative, a class of heterocyclic compounds that are known for their wide range of biological activities. MQAH has been shown to have anticonvulsant, anti-inflammatory, and antioxidant properties, as well as potential applications in cancer research.

Scientific Research Applications

Catalyst for Synthesis of N-Methyl- and N-Alkylamines

3-Methylquinuclidin-3-amine hydrobromide is used as a precursor in the synthesis of N-Methyl- and N-Alkylamines, which are crucial in both academic research and industrial production. These compounds are extensively utilized in life-science molecules, highlighting their importance in regulating various biological activities. The development of convenient and cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts is a significant area of research, where 3-Methylquinuclidin-3-amine hydrobromide plays a vital role (Senthamarai et al., 2018).

CO2 Capture and Sequestration

The compound has been used to develop a new room-temperature ionic liquid incorporating a cation with an appended amine group. This innovative ionic liquid exhibits the capability to react reversibly with CO2, effectively sequestering the gas as a carbamate salt. The ionic liquid, notable for its efficiency in CO2 capture comparable to commercial amine sequestering reagents, presents advantages such as non-volatility and functional independence from water (Bates et al., 2002).

Enantioselective Synthesis

This compound contributes to the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones, which are of pharmaceutical interest. The process involves the use of a tertiary amine-containing peptide as a catalyst, leading to the production of pharmaceutically relevant products with high enantioselectivity. These synthesis processes are significant due to their broad substrate scope and the retention of stereochemical information during subsequent transformations, which is essential in pharmaceutical applications (Diener et al., 2015).

properties

IUPAC Name

3-methyl-1-azabicyclo[2.2.2]octan-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.BrH/c1-8(9)6-10-4-2-7(8)3-5-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCPYYGLQAPIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2CCC1CC2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinuclidin-3-amine hydrobromide

CAS RN

2206608-01-5
Record name 1-Azabicyclo[2.2.2]octan-3-amine, 3-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2206608-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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